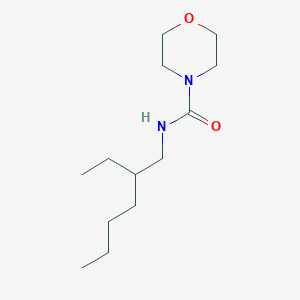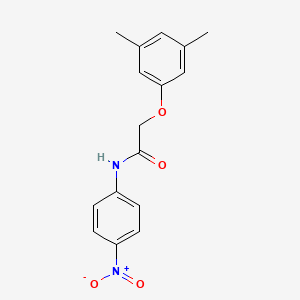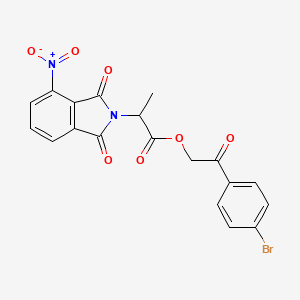![molecular formula C18H26N2O4 B3979550 3-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3979550.png)
3-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione
描述
3-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as BGP-15, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BGP-15 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
作用机制
The mechanism of action of 3-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione is not fully understood, but it has been suggested to act as a molecular chaperone that stabilizes proteins and prevents their misfolding. This compound has been found to bind to heat shock protein 70 (Hsp70) and prevent its degradation, leading to the stabilization of other proteins. This compound has also been found to activate the unfolded protein response (UPR), which is a cellular stress response that helps to maintain protein homeostasis.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including the modulation of glucose metabolism, the reduction of oxidative stress, and the inhibition of inflammation. This compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which may have implications for the treatment of diabetes. This compound has also been found to protect neurons from oxidative stress and reduce inflammation, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
3-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione has several advantages for lab experiments, including its high purity and stability. This compound has also been found to have low toxicity, which makes it a safe compound to use in experiments. However, one limitation of this compound is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of 3-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione. One area of research could be the development of this compound analogs that exhibit improved potency and selectivity. Another area of research could be the investigation of this compound in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its therapeutic potential.
科学研究应用
3-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, neurodegenerative diseases, and cancer. In diabetes, this compound has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In cancer, this compound has been found to induce cell death in cancer cells and inhibit tumor growth.
属性
IUPAC Name |
3-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-17(2,3)12-6-8-14(9-7-12)24-11-13(21)10-20-15(22)18(4,5)19-16(20)23/h6-9,13,21H,10-11H2,1-5H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPHNSBEJYZJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C(C)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(1-azepanylcarbonyl)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3979467.png)
![N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3979468.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B3979474.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3979500.png)
![N-[4-({[2-(tert-butylthio)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3979503.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979504.png)
![1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3979510.png)

![N-[3-(dipropylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide hydrochloride](/img/structure/B3979517.png)


![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3979532.png)
![5-{[(8-quinolinylthio)acetyl]amino}isophthalic acid](/img/structure/B3979540.png)